molecular formula C19H15N3O3S B2661202 8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one CAS No. 326913-44-4

8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2661202
CAS No.: 326913-44-4
M. Wt: 365.41
InChI Key: WFIISXGZLIXZND-UHFFFAOYSA-N
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Description

8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with an ethoxy group and a 1,3,4-thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one typically involves multi-step organic reactionsThe 1,3,4-thiadiazole ring is then synthesized separately and coupled with the chromen-2-one core under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 8-ethoxy-3-[5-(4-methoxy-phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one
  • 8-ethoxy-3-[5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one

Uniqueness

8-ethoxy-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the phenylamino-substituted thiadiazole ring distinguishes it from other similar compounds, potentially leading to different applications and effects .

Properties

IUPAC Name

3-(5-anilino-1,3,4-thiadiazol-2-yl)-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-2-24-15-10-6-7-12-11-14(18(23)25-16(12)15)17-21-22-19(26-17)20-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIISXGZLIXZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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